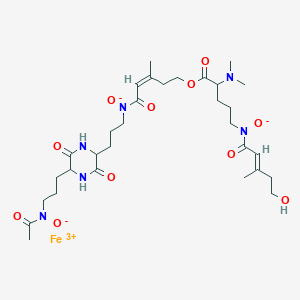

N(alpha)-Dimethylneocoprogen

Description

Properties

IUPAC Name |

[(Z)-5-[3-[5-[3-[acetyl(oxido)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-(dimethylamino)-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N6O11.Fe/c1-21(12-17-38)19-27(40)37(47)16-8-11-26(34(4)5)31(44)48-18-13-22(2)20-28(41)36(46)15-7-10-25-30(43)32-24(29(42)33-25)9-6-14-35(45)23(3)39;/h19-20,24-26,38H,6-18H2,1-5H3,(H,32,43)(H,33,42);/q-3;+3/b21-19+,22-20-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCPFOYNEPECCX-ONBUGDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])C)N(C)C)[O-])CCO.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])/C)N(C)C)[O-])/CCO.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49FeN6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117852-95-6 | |

| Record name | N(alpha)-Dimethylneocoprogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117852956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Genomic and Enzymatic Pathways

The biosynthesis of N(alpha)-Dimethylneocoprogen in S. apiospermum is tightly regulated by iron availability. Under iron-depleted conditions, this fungus upregulates genes encoding key enzymes in the siderophore pathway. The process begins with the hydroxylation of L-ornithine by N5-monooxygenase (SidA), forming N5-hydroxy-L-ornithine. Subsequent acylation by the transacylase SidF introduces an anhydromevalonyl group, differentiating coprogen-type siderophores from other hydroxamate families.

Anhydromevalonyl-CoA, required for this step, is synthesized via peroxisomal enzymes SidI (CoA-ligase) and SidH (dehydratase). These steps highlight the compartmentalization of siderophore biosynthesis, with peroxisomes playing a critical role in precursor synthesis.

Cultivation and Induction Conditions

Optimal production occurs in iron-depleted media. S. apiospermum strain IHEM 14462, isolated from a cystic fibrosis patient, was cultivated in YEPD medium (yeast extract, peptone, dextrose) with 200 μM bathophenanthroline disulfonate (BPS) to chelate iron. After 48 hours at 37°C with agitation, mycelia were harvested, and RNA sequencing confirmed the upregulation of sidA, sidF, sidI, and sidH under these conditions.

Table 1: Gene Expression Fold Changes Under Iron Depletion

| Gene | Function | Log2 Fold Change (Iron Depletion) |

|---|---|---|

| sidA | N5-hydroxylation | +3.2 ± 0.4 |

| sidF | Anhydromevalonyl transfer | +2.8 ± 0.3 |

| sidI | CoA-ligation | +2.5 ± 0.2 |

| sidH | Dehydration | +2.1 ± 0.3 |

Extraction and Purification

Post-cultivation, siderophores were extracted using liquid-liquid separation with ethyl acetate and purified via reversed-phase HPLC. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirmed the structure of this compound, particularly the N-methyl and anhydromevalonyl motifs.

Chemical Synthesis Strategies

Patent-Based Synthetic Routes

A patented method (EP3265130B1) describes the synthesis of dimethylneocoprogen I, a structural analog, through modular conjugation of siderophore components with antibiotics. Although tailored for sideromycin production, this approach provides insights into dimethylneocoprogen synthesis:

-

Formylation/Acylation : Ephedrine derivatives are formylated using ethyl formate at 55–60°C or acetylated with acetic anhydride in chloroform.

-

Deoxygenation : The benzylic hydroxyl group is removed via refluxing with Raney Nickel in toluene, achieving >90% yield.

-

Hydrolysis : The deoxygenated amide is hydrolyzed with 1:1 HCl to yield the final amine.

Table 2: Key Reaction Conditions in Chemical Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formylation | Ethyl formate, 55–60°C | 85–90 |

| Deoxygenation | Raney Nickel, toluene, reflux | 90–95 |

| Hydrolysis | 1:1 HCl, reflux | 80–85 |

Stereochemical Control

The use of optically pure d-ephedrine or l-ephedrine ensures stereoselective formation of the target compound, avoiding racemic mixtures. Polarimetry confirmed enantiomeric excess (>99%) in the final product.

Challenges and Optimization

-

Catalyst Selectivity : Raney Nickel, while effective for benzylic deoxygenation, requires careful handling to prevent over-reduction.

-

Solvent Systems : Dichloromethane and chloroform were optimal for acylation, whereas toluene minimized side reactions during deoxygenation.

Comparative Analysis of Methods

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions: N(alpha)-Dimethylneocoprogen undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at low temperatures (0-5°C).

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).

Major Products:

Oxidation: Formation of dimethylneocoprogen oxides.

Reduction: Formation of reduced dimethylneocoprogen derivatives.

Substitution: Formation of substituted dimethylneocoprogen compounds with various functional groups.

Scientific Research Applications

N(alpha)-Dimethylneocoprogen has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions and develop new metal complexes.

Biology: The compound is employed in microbiological studies to investigate iron transport mechanisms in bacteria and fungi.

Medicine: this compound is explored for its potential in developing iron-chelating drugs for treating iron overload disorders.

Industry: It is used in the development of biosensors for detecting iron levels in environmental and clinical samples.

Mechanism of Action

N(alpha)-Dimethylneocoprogen can be compared with other siderophores such as:

Enterobactin: A high-affinity iron chelator produced by Escherichia coli.

Ferrichrome: A cyclic hexapeptide siderophore produced by fungi.

Desferrioxamine: A clinically used iron chelator for treating iron overload.

Uniqueness: this compound’s unique feature is its enhanced stability and binding affinity due to the presence of dimethyl groups, making it more effective in iron chelation compared to its analogs.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of N(alpha)-Dimethylneocoprogen

| Property | Value | Source |

|---|---|---|

| CAS Number | 117852-96-7 | |

| Molecular Formula | C₃₁H₄₉FeN₆O₁₁ | |

| Molecular Weight | 737.599 g/mol | |

| LogP (Partition Coefficient) | 0.997 | |

| Polar Surface Area | 245.06 Ų |

Comparison with Structurally Related Compounds

Neocoprogen and Isoneocoprogen Analogs

This compound shares structural homology with neocoprogen and N(alpha)-dimethylisoneocoprogen I (CAS: 117852-96-7), both of which are iron(III)-coordinated siderophores. Key differences include:

- Substitution Patterns: The dimethylation at the alpha-amino group in this compound contrasts with the non-methylated or singly methylated groups in neocoprogen .

- Iron-Binding Sites : Like other coprogens, this compound uses hydroxamate groups for iron chelation. However, the acetylated side chain in its structure may reduce hydrolytic instability compared to simpler hydroxamate siderophores like ferrichrome .

Table 2: Structural Comparison with Related Siderophores

Pharmacological and Environmental Relevance

While this compound’s biological activity remains understudied, related siderophores like coprogen B exhibit antifungal properties by sequestering iron from pathogens . The dimethylation in this compound could similarly enhance its utility in antimicrobial drug design.

Biological Activity

N(alpha)-Dimethylneocoprogen is a compound with significant biological activity, particularly in the context of antimicrobial properties and its role in iron acquisition mechanisms in bacteria. This article explores its biological activity based on diverse research findings, including data tables and case studies.

Overview of this compound

This compound is a derivative of the natural product neocoprogen, which is a siderophore—a molecule that binds and transports iron in microorganisms. Its structure allows it to effectively chelate iron, making it vital for bacterial growth and pathogenicity.

The mechanism by which this compound exerts its biological effects primarily involves:

- Iron Chelation : The compound binds to ferric iron (Fe³⁺), facilitating its uptake by bacteria through specific transport systems.

- Antimicrobial Activity : It has been shown to exhibit bactericidal effects against various Gram-positive bacteria, including multidrug-resistant strains.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been quantitatively assessed through Minimum Inhibitory Concentration (MIC) studies. Below is a summary table of its efficacy against different bacterial strains:

| Bacterial Strain | MIC (mg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.01 | Effective against resistant strains |

| Streptococcus pneumoniae | 0.01 | High susceptibility observed |

| Escherichia coli | > 100 | Limited activity due to outer membrane |

| Acinetobacter baumannii | 0.05 | Effective against multidrug-resistant |

Case Studies

-

Study on Staphylococcus aureus :

A study conducted by researchers demonstrated that this compound significantly reduced the growth of Staphylococcus aureus in vitro. The compound's ability to chelate iron was linked to its bactericidal activity, with a reported MIC of 0.01 mg/mL, indicating potent efficacy against this pathogen . -

Impact on Biofilm Formation :

Another investigation focused on the effect of this compound on biofilm formation in Streptococcus pneumoniae. The results indicated that the compound not only inhibited bacterial growth but also disrupted pre-formed biofilms, suggesting potential therapeutic applications in treating biofilm-associated infections . -

In Vivo Efficacy :

In vivo studies involving murine models infected with Acinetobacter baumannii showed that administration of this compound led to significant reductions in bacterial load compared to controls, highlighting its potential as an effective treatment option for infections caused by this resistant pathogen .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

- Toxicity Profile : Studies have indicated that while this compound is effective against certain bacteria, it exhibits low toxicity towards mammalian cells, making it a promising candidate for further development as an antimicrobial agent .

- Synergistic Effects : Combinations of this compound with existing antibiotics have shown synergistic effects, enhancing the overall antimicrobial efficacy and potentially reducing required dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.